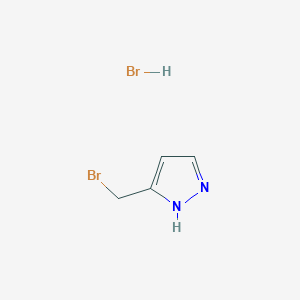

3-(bromomethyl)-1H-pyrazole hydrobromide

Description

Historical Context and Discovery

The development of this compound can be traced through the broader evolution of pyrazole chemistry, which began in the late 19th century with the initial discovery of pyrazole derivatives. The specific compound under investigation represents a more recent addition to the pyrazole chemical library, with its first documentation in chemical databases occurring in 2016. The compound's entry into the PubChem database was recorded on May 20, 2016, with subsequent modifications documented as recently as May 24, 2025, indicating ongoing research interest and structural refinements.

The historical development of brominated pyrazole derivatives has been driven by the pharmaceutical industry's need for versatile synthetic intermediates. The introduction of bromomethyl substituents into pyrazole frameworks emerged from systematic efforts to create more reactive synthetic building blocks that could undergo further functionalization. The hydrobromide salt form represents an evolution in the formulation of these compounds, addressing solubility and stability challenges that were encountered with the free base forms.

Research into halogenated pyrazoles gained momentum during the mid-20th century, when organic chemists recognized the strategic value of halogen substituents for subsequent synthetic transformations. The development of efficient bromination methodologies, particularly those involving N-bromosuccinimide and related reagents, enabled the systematic preparation of bromomethyl-substituted heterocycles. The specific preparation of this compound builds upon these established synthetic methodologies while addressing the specific requirements for enhanced stability and handling characteristics.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within the broader context of heterocyclic chemistry due to its multifaceted reactivity profile and synthetic utility. The compound serves as a crucial intermediate in the preparation of more complex heterocyclic systems, particularly those incorporating multiple nitrogen-containing rings. Recent research has demonstrated its effectiveness in the synthesis of thiazoline derivatives through reactions with isothiocyanate reagents, leading to the formation of novel bicyclic systems with potential biological activity.

The significance of this compound extends to its role in advancing synthetic methodologies for halogenated heterocycles. The bromomethyl substituent provides a reactive site for nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of more elaborate molecular architectures. Research has shown that the compound can undergo substitution reactions with various nucleophiles, including amines, thiols, and alkoxides, thereby serving as a versatile platform for molecular diversification.

In the context of medicinal chemistry, this compound has gained attention as a potential lead compound for drug discovery applications. Studies have investigated its potential biological activities, including antimicrobial and anticancer properties, although comprehensive biological evaluations remain ongoing. The compound's structural framework provides opportunities for structure-activity relationship studies, enabling researchers to explore how modifications to the pyrazole core influence biological activity.

The compound also contributes to the advancement of synthetic strategies for pyrazole-based agrochemicals. The brominated substituent allows for selective functionalization reactions that can introduce pesticide-active moieties, making it valuable for agricultural chemistry applications. Research in this area has focused on developing more environmentally benign synthetic routes while maintaining the efficacy of the resulting agricultural products.

Nomenclature and Classification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. According to PubChem data, the compound is formally designated as 5-(bromomethyl)-1H-pyrazole;hydrobromide in its International Union of Pure and Applied Chemistry name, reflecting the tautomeric relationship inherent in pyrazole systems. This dual numbering system arises from the rapid tautomerization between the 3- and 5-positions in unsubstituted pyrazoles, making both numbering systems chemically equivalent.

The compound possesses multiple chemical identifiers that facilitate its recognition across different chemical databases and regulatory systems. The Chemical Abstracts Service registry number for this compound is 1803590-26-2, while the European Community number is assigned as 840-019-9. These identifiers ensure consistent reference to the compound across international chemical literature and regulatory frameworks.

| Identification Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 5-(bromomethyl)-1H-pyrazole;hydrobromide |

| Molecular Formula | C₄H₆Br₂N₂ |

| Molecular Weight | 241.91 g/mol |

| Chemical Abstracts Service Number | 1803590-26-2 |

| European Community Number | 840-019-9 |

| PubChem Compound Identification | 119031399 |

| Simplified Molecular Input Line Entry System | C1=C(NN=C1)CBr.Br |

The InChI (International Chemical Identifier) representation provides a standardized method for describing the compound's structure: InChI=1S/C4H5BrN2.BrH/c5-3-4-1-2-6-7-4;/h1-2H,3H2,(H,6,7);1H. This notation system enables precise computational handling of the compound's structural information and facilitates database searches across different platforms.

The classification of this compound within broader chemical taxonomy places it in the category of halogenated heterocycles, specifically as a brominated pyrazole derivative. From a functional group perspective, it contains both an alkyl halide moiety (bromomethyl) and a heterocyclic amine system (pyrazole), making it a bifunctional compound suitable for diverse synthetic applications.

Position in Pyrazole-Based Compound Family

This compound occupies a distinctive position within the extensive family of pyrazole-based compounds, serving as both a synthetic intermediate and a standalone entity with unique chemical properties. The compound represents part of a broader class of halogenated pyrazoles that have gained prominence in synthetic organic chemistry due to their enhanced reactivity compared to unsubstituted pyrazole derivatives.

Within the pyrazole family, this compound is classified among the substituted pyrazoles bearing electrophilic substituents. The bromomethyl group at the 3-position provides a site for nucleophilic attack, distinguishing it from pyrazoles bearing electron-donating substituents. This electronic characteristic places it in the category of reactive pyrazole intermediates that can undergo further transformation to yield more complex structures.

Comparative analysis with related compounds reveals the unique synthetic utility of the bromomethyl substituent. Unlike simple alkyl-substituted pyrazoles, the presence of the bromine atom enables cross-coupling reactions, nucleophilic substitutions, and elimination reactions that significantly expand the synthetic possibilities. Research has demonstrated successful applications of similar bromomethyl pyrazole derivatives in the preparation of various heterocyclic systems, including thiazoline derivatives and complex polycyclic structures.

The hydrobromide salt form distinguishes this compound from its free base counterpart, 3-(bromomethyl)-1H-pyrazole, which has a molecular weight of 161.00 g/mol and Chemical Abstracts Service number 102846-12-8. The salt formation enhances the compound's crystallinity, stability, and handling characteristics, making it more suitable for commercial applications and synthetic procedures requiring precise stoichiometry.

Research into the broader pyrazole family has revealed structure-activity relationships that highlight the importance of substitution patterns. The 3-position substitution in this compound places the bromomethyl group adjacent to one of the nitrogen atoms in the pyrazole ring, influencing both the electronic properties and the steric environment around the reactive center. This positioning has been shown to affect reactivity patterns in nucleophilic substitution reactions and influences the compound's behavior in cyclization reactions.

The compound's relationship to other brominated pyrazoles in the chemical literature includes connections to pharmaceutical intermediates and agrochemical precursors. Studies have identified similar bromomethyl pyrazole derivatives as key intermediates in the synthesis of biologically active compounds, establishing a precedent for the potential applications of this compound in drug discovery and development programs.

Properties

IUPAC Name |

5-(bromomethyl)-1H-pyrazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2.BrH/c5-3-4-1-2-6-7-4;/h1-2H,3H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWMXJKMHTWJSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803590-26-2 | |

| Record name | 3-(bromomethyl)-1H-pyrazole hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination via Halogenation of Pyrazole Derivatives

One prominent method involves the bromination of methyl-substituted pyrazoles to obtain the bromomethyl group at the 3-position. This is often achieved by reacting 3-methylpyrazole derivatives with brominating agents such as phosphorus tribromide (PBr3) or bromine (Br2) under controlled temperature conditions.

For example, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate is prepared by treating the corresponding hydroxy derivative with PBr3 in acetonitrile at 30–50 °C for 0.5 hours, followed by bromine addition at 30–40 °C, then refluxing at about 83 °C for 1–2 hours.

The reaction mixture is then neutralized with potassium carbonate solution, phases separated, and the organic phase concentrated and purified to yield the brominated pyrazole derivative in high yield (~92%).

Protection and Lithiation Strategy

Another method involves:

- Protection of the pyrazole amino group with dimethylaminosulfonyl chloride.

- Formation of the pyrazole anion by reaction with butyllithium at very low temperatures (-78 °C).

- Bromination using dibromo reagents such as BrCCl2CCl2Br.

- Subsequent deprotection under acidic conditions to yield 3-bromopyrazole derivatives.

This method is more complex due to the requirement of cryogenic conditions and sensitive reagents but allows regioselective bromination.

Oxidation and Condensation Routes

- Oxidation of 3-methyl-5-bromopyrazole leads to 5-bromo-1H-3-pyrazolecarboxylic acid.

- This acid is then condensed with 2,3-dichloropyridine to form bromopyrazole derivatives with pyridyl substituents.

Reaction Conditions and Yields

| Method | Key Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination with PBr3 and Br2 | PBr3 in acetonitrile, then Br2 addition | 30–50 (PBr3), 30–40 (Br2), reflux ~83 | 0.5 hr + 1–2 hr reflux | ~92 | Neutralization with K2CO3, high purity |

| Protection + Lithiation + Bromination | Dimethylaminosulfonyl chloride, butyllithium, BrCCl2CCl2Br | -78 (lithiation) | Variable | Not specified | Requires cryogenic conditions, complex |

| Oxidation and Condensation | Oxidation of methyl-bromopyrazole, condensation with 2,3-dichloropyridine | 60–90 (reflux) | 8–24 hr reflux | Not specified | Multi-step, intermediate formation |

| One-pot hydrazone + bromoacetophenone | Ethanol solvent, reflux | Reflux | 15–30 min | ~30 (related pyrazoles) | Lower yield, for diarylpyrazoles |

Mechanistic Insights and Research Findings

The lithiation and protection method allows selective bromination at the 3-position of pyrazole by stabilizing the amino group and generating a nucleophilic pyrazole anion, which reacts with brominating agents.

Bromination using phosphorus tribromide and bromine is efficient for converting hydroxy pyrazole derivatives to bromomethyl analogues under mild conditions, avoiding extreme temperatures.

Oxidation steps using potassium persulfate in acidic medium have been reported to convert dihydropyrazole intermediates to aromatic pyrazole derivatives with bromine substitution, achieving yields of 75–80%.

One-pot methods for pyrazole synthesis from hydrazones and bromoacetophenones provide a modular approach but with moderate yields and are more suited for diarylpyrazoles rather than bromomethyl derivatives.

Summary Table of Preparation Methods for 3-(Bromomethyl)-1H-pyrazole Hydrobromide

| Step No. | Method Description | Reagents & Solvents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | Protection of pyrazole amino group | Dimethylaminosulfonyl chloride | Room temp | Protects amino group | Requires extra step |

| 2 | Lithiation to form pyrazole anion | Butyllithium | -78 °C | Regioselective bromination | Cryogenic, sensitive reagents |

| 3 | Bromination with dibromo reagents | BrCCl2CCl2Br | Low temp | Introduces bromomethyl group | Harsh conditions |

| 4 | Deprotection under acidic conditions | Trifluoroacetic acid | Room temp | Restores amino group | Acid-sensitive groups possible |

| 5 | Bromination of hydroxy pyrazole derivatives | PBr3, Br2 in acetonitrile | 30–50 °C, reflux | Mild, high yield | Requires handling of PBr3/Br2 |

| 6 | Neutralization and isolation | Potassium carbonate solution | Room temp | Efficient purification | Multiple phase separations |

| 7 | Oxidation with potassium persulfate (optional) | K2S2O8, sulfuric acid | Room temp to reflux | Converts dihydro to aromatic pyrazoles | Side oxidation possible |

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-1H-pyrazole hydrobromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products:

Nucleophilic Substitution: Formation of substituted pyrazoles with various functional groups.

Oxidation: Formation of pyrazole carboxylic acids or aldehydes.

Reduction: Formation of 3-methyl-1H-pyrazole.

Scientific Research Applications

Medicinal Chemistry

3-(Bromomethyl)-1H-pyrazole hydrobromide serves as an intermediate in synthesizing pharmaceutical compounds. It has been explored for its potential in developing drugs targeting neurological disorders and inflammatory diseases. The compound's ability to form covalent bonds with nucleophilic sites on proteins enhances its utility in drug design .

Case Study:

Research has indicated that derivatives of pyrazole exhibit significant anti-inflammatory activity. For instance, compounds synthesized from this compound were tested for their efficacy against carrageenan-induced edema in animal models, showing comparable effects to established anti-inflammatory agents like indomethacin .

Materials Science

In materials science, this compound is utilized in developing advanced materials such as polymers and nanomaterials. Its reactivity allows for various chemical modifications, making it a valuable building block for creating functionalized materials with specific properties.

Application Example:

The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities, such as increased thermal stability or chemical resistance.

Biological Research

This compound is also employed in biological research as a precursor for synthesizing bioactive molecules. These molecules are crucial for studying enzyme inhibition and receptor binding interactions.

Biological Activity:

Research has demonstrated that pyrazole derivatives can exhibit broad-spectrum antimicrobial activity. For example, similar compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 62.5 µg/mL .

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-1H-pyrazole hydrobromide involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyrazole Derivatives

Structural and Functional Differences

Substituent Position :

- The position of the bromomethyl group significantly impacts reactivity. For example, this compound (hypothetical) has a bromomethyl group at the 3-position, whereas 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide () has the substituent at the 4-position. This positional difference alters electronic effects on the pyrazole ring, influencing nucleophilic substitution rates .

- Compounds like 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide () feature multiple halogen substituents, enabling diverse reactivity in Suzuki-Miyaura couplings or Buchwald-Hartwig aminations .

Counterion and Stability: Hydrobromide salts (e.g., in and ) improve solubility in polar solvents like water or ethanol, which is advantageous for solution-phase reactions. In contrast, neutral pyrazole derivatives require non-polar solvents .

Nitrogen Substitution :

- Methylation at the N1 position (e.g., 1-methyl in ) sterically hinders the nitrogen lone pair, reducing basicity but enhancing stability against oxidation .

Research Findings and Trends

Synthetic Methods :

- Methylation using methyl iodide (e.g., ) is a common strategy to introduce N-methyl groups, which improve metabolic stability in drug candidates .

- Bromination of pyrazole precursors (e.g., using PBr₃ or NBS) is widely employed to generate bromomethyl derivatives .

Thermal Stability :

- Hydrobromide salts like 1-[4-(bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate () exhibit high thermal stability (mp >280°C), making them suitable for high-temperature reactions .

Crystallographic Insights :

- X-ray studies (e.g., and ) reveal planar pyrazole rings and hydrogen-bonded dimers in salts, which influence packing efficiency and solubility .

Biological Activity

3-(Bromomethyl)-1H-pyrazole hydrobromide is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula: C₃H₃Br₂N₂. The compound features a pyrazole ring with a bromomethyl substituent, which is critical for its biological activity. The presence of halogens often enhances the reactivity and biological interactions of organic compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Pyrazole derivatives generally exert their effects through:

- Enzyme Inhibition : Many pyrazoles act as inhibitors of key enzymes involved in metabolic pathways, such as lactate dehydrogenase (LDH), which is crucial in cancer metabolism .

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to inflammation and pain .

- Antimicrobial Activity : Some studies suggest that pyrazole derivatives possess antimicrobial properties, potentially making them candidates for antibiotic development .

Anticancer Activity

Research indicates that pyrazole derivatives can inhibit cancer cell growth by targeting metabolic enzymes. For instance, studies have shown that certain pyrazoles can inhibit LDH activity, leading to reduced lactate production and impaired glycolysis in cancer cells . In particular, compounds similar to this compound have demonstrated low nanomolar inhibition against LDHA and LDHB enzymes.

Anti-inflammatory Effects

Pyrazoles are well-known for their anti-inflammatory properties. The compound may inhibit cyclooxygenase (COX) enzymes, similar to other pyrazole-based drugs like celecoxib. This inhibition can reduce the production of pro-inflammatory mediators, providing therapeutic benefits in conditions like arthritis .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored in various studies. Pyrazoles have shown efficacy against a range of bacterial strains, suggesting that this compound could be developed into an antibiotic agent .

Case Studies and Research Findings

Q & A

Q. Table 1: Comparative Synthetic Routes

*Estimated based on analogous reactions.

Basic: How should researchers characterize the structure and purity of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve crystal structures to confirm bromomethyl substitution patterns and hydrogen bonding networks. Triclinic crystal systems (e.g., space group P1) with unit cell parameters (a = 6.759 Å, b = 10.061 Å) are typical for pyrazole derivatives .

- NMR Spectroscopy : Use H/C NMR to identify methylene (CHBr) and pyrazole ring protons. For example, aromatic protons in similar compounds resonate at δ 7.8–8.6 ppm, while CHBr appears near δ 4.5–5.0 ppm .

- HPLC/MS : Monitor purity (>95%) and detect impurities (e.g., debrominated byproducts) using reverse-phase chromatography with ESI-MS confirmation (m/z 224 [M+H]+ observed in analogues) .

Basic: What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

- Thermal Stability : Decomposition risks above 100°C; store at 2–8°C in amber vials to prevent light-induced degradation .

- Moisture Sensitivity : Hydrobromide salts are hygroscopic; use anhydrous solvents and inert atmospheres during handling .

- Long-Term Storage : Stabilize in ethyl acetate or dichloromethane solutions at –20°C, with periodic TLC checks for degradation .

Q. Table 2: Stability Profile

| Condition | Recommendation | Risk if Neglected | Source |

|---|---|---|---|

| Light | Amber glassware | Radical bromination | |

| Temperature | ≤8°C | Thermal decomposition | |

| Humidity | Desiccator with silica gel | Hydrolysis |

Advanced: How can researchers resolve contradictions in proposed reaction mechanisms for bromomethylpyrazole derivatives?

Methodological Answer:

- Kinetic Studies : Compare reaction rates under varying conditions (e.g., solvent polarity, temperature) to distinguish between radical vs. electrophilic bromination pathways. Use radical traps like TEMPO to confirm mechanisms .

- Computational Modeling : Apply DFT calculations to evaluate transition states and intermediate stability. For example, assess the energy barrier for bromine migration in pyrazole rings using software like Gaussian .

- Isotopic Labeling : Track bromine incorporation using Br-labeled reagents to map regioselectivity .

Advanced: How should conflicting bioactivity data across studies be interpreted?

Methodological Answer:

- Comparative Assays : Replicate bioactivity tests (e.g., antimicrobial or anticancer screens) using standardized protocols (e.g., MIC assays, MTT cytotoxicity tests). Note that inactive results in one study (e.g., anticancer screens in ) may arise from cell-line specificity.

- Structural Analogues : Compare with derivatives like 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde, where dihedral angles between pyrazole and aryl rings influence bioactivity .

- Meta-Analysis : Systematically review literature to identify trends (e.g., electron-withdrawing substituents enhancing antibacterial activity) .

Advanced: What strategies address reproducibility challenges in scaling up synthesis?

Methodological Answer:

- Impurity Profiling : Use LC-MS to identify and quantify byproducts (e.g., debrominated or dimerized species). Adjust reaction stoichiometry to suppress side reactions .

- Process Optimization : Employ DoE (Design of Experiments) to optimize parameters like temperature (50–80°C), solvent (DMF vs. THF), and catalyst loading (0.5–2 mol% Pd) .

- In Situ Monitoring : Implement FTIR or Raman spectroscopy to track intermediate formation in real time .

Advanced: How can computational methods predict reactivity or toxicity?

Methodological Answer:

- Reactivity Prediction : Use molecular docking to simulate interactions with biological targets (e.g., enzymes inhibited by pyrazoles). Software like AutoDock Vina can model binding affinities .

- Toxicity Profiling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict acute toxicity. Parameters like logP and electrophilicity index are critical .

- Degradation Pathways : Simulate environmental degradation using EPI Suite to assess persistence and metabolite formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.